Home > Products > Screening Compounds P60581 > Vildagliptin impurity F
Vildagliptin impurity F -

Vildagliptin impurity F

Catalog Number: EVT-14211284
CAS Number:
Molecular Formula: C17H24N2O3
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vildagliptin impurity F is a degradation product associated with the pharmaceutical compound vildagliptin, which is primarily used in the treatment of type 2 diabetes as a dipeptidyl peptidase-4 inhibitor. Understanding the characteristics and implications of this impurity is crucial for ensuring the safety and efficacy of vildagliptin formulations.

Source

Vildagliptin impurity F arises during the synthesis and storage of vildagliptin, particularly under conditions that promote its degradation. The identification and characterization of this impurity are essential for maintaining quality control in pharmaceutical production.

Classification

Vildagliptin impurity F can be classified as a pharmaceutical impurity. Impurities in pharmaceuticals can originate from raw materials, synthesis processes, or degradation over time. This specific impurity is part of a broader category of related compounds that may affect the pharmacological profile and safety of the drug.

Synthesis Analysis

Methods

The synthesis of vildagliptin impurity F typically involves several chemical reactions starting from basic raw materials. Key methods include:

  1. Reaction of Methyl L-Prolinate with Chloroacetyl Chloride: This initial step occurs under alkaline conditions to form an intermediate compound.
  2. Condensation Reaction: The intermediate compound is then condensed with 3-amino-1-hydroxyadamantane to yield another intermediate.
  3. Self-Condensation: Finally, a self-condensation reaction under alkaline conditions leads to the formation of vildagliptin impurity F.

These methods are characterized by their mild reaction conditions and high operational feasibility, which are advantageous for pharmaceutical applications .

Technical Details

The synthetic route typically employs solvents such as methylene dichloride or tetrahydrofuran, along with catalysts like triethylamine or sodium carbonate to facilitate reactions. The purification process often involves column chromatography to isolate the desired impurity from by-products .

Molecular Structure Analysis

Structure

The molecular structure of vildagliptin impurity F can be represented as follows:

  • Molecular Formula: C15_{15}H19_{19}N3_{3}O
  • Molecular Weight: Approximately 273.33 g/mol

This structure includes a diketopiperazine moiety, which is significant for its biological activity and stability.

Data

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to confirm the identity and purity of vildagliptin impurity F. For instance, mass spectrometry may indicate a molecular ion peak corresponding to its molecular weight .

Chemical Reactions Analysis

Reactions

Vildagliptin impurity F can undergo various chemical reactions, including:

  1. Hydrolysis: Under acidic or basic conditions, leading to further degradation products.
  2. Oxidation: Resulting from exposure to oxidative environments, which may alter its structure and properties.

Technical Details

Forced degradation studies reveal that vildagliptin and its impurities can exhibit different stability profiles under various stress conditions (e.g., heat, light, pH changes). These studies help in understanding the behavior of impurities during storage and formulation development .

Mechanism of Action

Process

Data

Studies have indicated that impurities can potentially modify the pharmacokinetic profile of vildagliptin, affecting both efficacy and safety profiles in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to hydrolysis under acidic conditions.
  • Reactivity: Can participate in further chemical reactions due to functional groups present in its structure.

Relevant analytical data obtained through stability testing indicate that vildagliptin impurity F maintains its integrity under controlled storage conditions but may degrade when exposed to extreme environmental factors .

Applications

Scientific Uses

Vildagliptin impurity F serves several important roles in scientific research:

  1. Quality Control: Used as a reference standard for monitoring impurities in pharmaceutical formulations.
  2. Stability Studies: Assists in assessing the stability of vildagliptin during development and storage.
  3. Toxicology Research: Investigated for potential toxicological effects compared to the parent compound, aiding in risk assessment for patients using vildagliptin-based therapies .
Synthesis and Formation Pathways of Vildagliptin Impurity F

Synthetic Routes for Controlled Generation of Vildagliptin Impurity F

Controlled synthesis of Vildagliptin Impurity F (hexahydro-2-(3-hydroxytricyclo[3.3.1.1³,⁷dec-1-yl)pyrrolo[1,2-a]pyrazine-1,4-dione; C₁₇H₂₄N₂O₃) employs strategic intramolecular cyclization. A validated route involves reacting methyl (2S)-pyrrolidine-2-carboxylate with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C, yielding (2S)-1-(chloroacetyl)pyrrolidine-2-carboxylate (Compound 1). Subsequent condensation with 3-amino-1-adamantanol in acetonitrile under reflux for 8–12 hours generates the intermediate (2S)-1-[2-[(3-hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carboxylate (Compound 2). Alkaline hydrolysis using potassium carbonate in aqueous methanol (25°C, 4 hours) followed by acidification produces the free acid, which undergoes thermal cyclization at 110°C in xylene to form Impurity F [1] [4].

Table 1: Optimization of Impurity F Synthesis

StepReaction ConditionsSolvent SystemYield (%)
Intermediate 1 Synthesis0–5°C, 2 h, TEA baseDichloromethane85–90
Intermediate 2 CondensationReflux, 10 hAcetonitrile75–80
Acid Hydrolysis25°C, 4 h, K₂CO₃Methanol:H₂O (4:1)90–95
Cyclization to Impurity F110°C, 8 hXylene60–65

Purification integrates silica gel column chromatography (ethyl acetate/methanol, 9:1) or recrystallization from acetone/water mixtures, yielding high-purity (>98%) Impurity F as a white crystalline solid with a defined melting point of 184–186°C [4] [6].

Degradation Pathways Leading to Impurity F Formation in Vildagliptin Formulations

Impurity F arises predominantly through hydrolytic degradation of Vildagliptin under acidic (1M HCl) or basic (1M NaOH) conditions at elevated temperatures (70°C). Kinetic studies reveal pseudo-first-order degradation, with rate constants (k) of 1.73 × 10⁻⁴ s⁻¹ (acidic) and 3.11 × 10⁻⁴ s⁻¹ (basic) at 23°C. The pathway initiates with nucleophilic attack on the cyanopyrrolidine moiety: acid-mediated nitrile hydrolysis yields the corresponding amide (Vildagliptin Impurity B), while base-catalyzed hydrolysis directly generates the carboxylic acid. Intramolecular amidation then occurs between the primary amino group of the adamantane unit and the carboxylate, forming the diketopiperazine (DKP) core of Impurity F [2] [7].

Table 2: Degradation Conditions Generating Impurity F

Stress ConditionTemperatureTime (h)Impurity F Formation (%)Key Degradants Co-formed
1M HCl70°C3.512–15%Impurity B (amide), Impurity A (adamantane acid)
1M NaOH70°C1.020–25%Impurity B, Impurity D (methyl ester)
3% H₂O₂23°C3.0<0.1%Adamantyl hydroxylation products
Solid-State (Excipient Mix)40°C/75% RH30 days0.5–2.0%Lactose adducts, Stearate complexes

Excipient interactions accelerate degradation: lactose (Maillard reaction initiator), mannitol (dehydration products), and magnesium stearate (Lewis acid catalysis) in solid formulations increase Impurity F levels by 0.5–2.0% under accelerated storage conditions (40°C/75% RH, 30 days). Mid-IR spectroscopy confirms hydrogen bonding between Vildagliptin’s amide carbonyls and excipient hydroxyl groups, facilitating hydrolytic ring closure [2] [9].

Role of Process-Related Byproducts in Impurity F Synthesis

Process-related impurities in Vildagliptin synthesis serve as direct precursors to Impurity F. The imine intermediate (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity E) is identified during the reaction of (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol. Impurity E is unstable in aqueous acetonitrile diluents (pH 6–8), undergoing hydrolysis of the cyano group to an amide, followed by intramolecular cyclization to Impurity F within 24 hours at 25°C [3] [5].

Isolation employs semi-preparative HPLC with a C18 column and phosphate buffer (pH 7.0)/acetonitrile gradients. Structural confirmation utilizes:

  • HRMS: m/z 305.1865 [M+H]⁺ (calc. 305.1860 for C₁₇H₂₅N₂O₃)
  • NMR: Adamantyl δH 1.60–2.10 ppm (m, 12H), DKP ring δH 3.20–4.50 ppm (m, 6H), lactam carbonyl δC 169.2/170.8 ppm
  • FT-IR: 1670 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (O-H stretch) [3] [6]

Process optimizations to suppress Impurity E/F include:

  • Low-Temperature Coupling: Maintaining -10°C during the chloroacetyl adamantylamine condensation
  • Non-Aqueous Workup: Replacing aqueous extraction with solvent precipitation
  • Strict pH Control: Ensuring reaction pH <5.0 to prevent imine/enol tautomerism [5] [8]

Alkali-Catalyzed Self-Condensation Mechanisms in Diketopiperazine Formation

Alkaline conditions (pH >9.0) catalyze the cyclization of linear Vildagliptin degradants into Impurity F via nucleophilic acyl substitution. The mechanism involves:

  • Deprotonation: Hydroxide ion abstracts the acidic N-H proton of the adamantylamine moiety (pKa ~10.5), generating a nucleophilic amide anion.
  • Intramolecular Attack: The amide anion attacks the adjacent pyrrolidine-2-carboxamide carbonyl carbon, forming a tetrahedral intermediate.
  • Ring Closure: Collapse of the tetrahedral intermediate eliminates hydroxide, yielding the stable 6,7-dihydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione (DKP) scaffold [2] [4].

Kinetic studies demonstrate second-order dependence on hydroxide concentration ([OH⁻]²), with activation energy (Ea) of 85 kJ/mol. Deuterium isotope experiments (D₂O/NaOD) show a kinetic isotope effect (kH/kD = 3.2), confirming deprotonation as the rate-limiting step. Computational models (DFT-B3LYP) reveal the transition state energy for DKP formation decreases from 120 kJ/mol (neutral) to 75 kJ/mol (alkaline) due to enhanced nucleophilicity [4] [8].

Schematic: Alkali-Catalyzed Diketopiperazine Formation

Linear Precursor:  Adamantyl-NH−CH₂−C(=O)−N−[Pyrrolidine-2-CONH₂]  │  OH⁻ → Adamantyl-N⁻−CH₂−C(=O)−N−[Pyrrolidine-2-CONH₂]  ⤩  Tetrahedral Intermediate:  Adamantyl-N−CH₂−C(−O⁻)(OH)−N−[Pyrrolidine-2-CONH₂]  ⤩  Impurity F (DKP):  Adamantyl-N−C(=O)−CH₂−N−[Pyrrolidine-2-C(O)−] (Fused Bicyclic System)  

This mechanism dominates in lyophilized formulations where residual alkalinity (e.g., from stopper leaching) and moisture synergistically promote DKP formation [2] [7].

Properties

Product Name

Vildagliptin impurity F

IUPAC Name

2-[(5S,7R)-3-hydroxy-1-adamantyl]-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C17H24N2O3/c20-14-9-19(15(21)13-2-1-3-18(13)14)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,22H,1-10H2/t11-,12+,13?,16?,17?

InChI Key

XPKCFFJRILBMTQ-VHDAAVTISA-N

Canonical SMILES

C1CC2C(=O)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O

Isomeric SMILES

C1CC2C(=O)N(CC(=O)N2C1)C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.